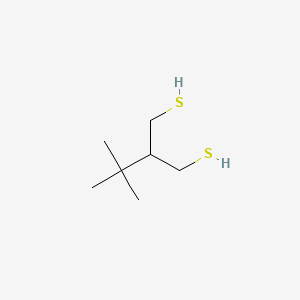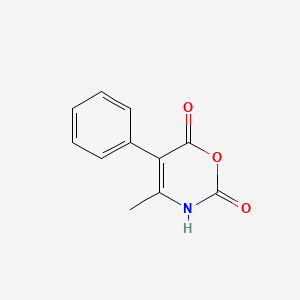
N-(2,3-Dihydro-1H-inden-1-yl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the substitution of the N6 position of adenosine with a 1-indanyl group, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)adenosine typically involves the alkylation of adenosine at the N6 position. One common method is the aromatic nucleophilic substitution (S_NAr) reaction, where adenosine is reacted with an electrophilic indanyl derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the indanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indanyl group.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted adenosine derivatives with different functional groups at the N6 position.
科学的研究の応用
N-(2,3-Dihydro-1H-inden-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
作用機序
N-(2,3-Dihydro-1H-inden-1-yl)adenosine exerts its effects primarily through the activation of adenosine receptors, particularly the A1 and A2A subtypes . The binding of the compound to these receptors leads to the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of potassium channels . These actions result in various physiological effects, such as vasodilation, anti-inflammatory responses, and neuroprotection .
類似化合物との比較
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position, known for its high affinity for A1 adenosine receptors.
N6-Benzyladenosine: Features a benzyl group at the N6 position and is studied for its cardiovascular effects.
N6-Phenylisopropyladenosine: Contains a phenylisopropyl group and is used in research on adenosine receptor pharmacology.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)adenosine is unique due to the presence of the indanyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with adenosine receptors, leading to potentially different pharmacological profiles compared to other N6-substituted adenosine derivatives .
特性
分子式 |
C19H21N5O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12?,13-,15-,16-,19-/m1/s1 |
InChIキー |
FSKMJUWPFLDDRS-XTMLTMLVSA-N |
異性体SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
正規SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)







